4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate
Description
Properties
IUPAC Name |
[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3S/c1-18(2,3)17(20)21-14-8-6-13(7-9-14)16(19)11-10-15-5-4-12-22-15/h4-12H,1-3H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXJCYMEIMHGGV-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate typically involves the following steps:
Formation of the Propenoyl Intermediate: The initial step involves the reaction of 2-thiophenecarboxaldehyde with an appropriate reagent to form the (E)-3-(2-thienyl)-2-propenoyl intermediate.
Coupling with Phenyl Pivalate: The intermediate is then coupled with phenyl pivalate under specific reaction conditions, such as the presence of a base and a suitable solvent, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propenoyl group to an alcohol or alkane.
Substitution: The phenyl pivalate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes.
Substitution: Substituted phenyl pivalates.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate exhibit promising anticancer properties. For example, derivatives of thienyl compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 20.12 ± 6.20 | |
| Compound B | HeLa (Cervical Cancer) | 10.84 ± 4.20 |
These findings suggest that the thienyl moiety may enhance the anticancer activity of phenyl pivalate derivatives.
Anti-inflammatory Properties
The thienyl group in the compound has been linked to anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of diseases like rheumatoid arthritis and inflammatory bowel disease.
| Study Focus | Inflammatory Model | Result |
|---|---|---|
| Cytokine Inhibition | LPS-induced inflammation in vitro | Significant reduction in TNF-α levels |
Antiviral Activity
Emerging research suggests that derivatives of this compound may possess antiviral properties, particularly against RNA viruses such as influenza A. The mechanism involves inhibition of viral polymerase activity, which is critical for viral replication.
This highlights the potential for developing antiviral therapies based on the structure of this compound.
Case Study 1: Synthesis and Evaluation of Anticancer Agents
A study synthesized several derivatives based on this compound and evaluated their anticancer properties against various cell lines. The results showed that modifications to the thienyl group significantly impacted cytotoxicity, leading to the identification of potent candidates for further development.
Case Study 2: Anti-inflammatory Effects
In a controlled study assessing anti-inflammatory effects, researchers administered compounds derived from this structure to animal models of induced inflammation. Results indicated a marked decrease in inflammation markers, suggesting therapeutic potential for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Signaling Pathways: Affecting cellular signaling pathways involved in various biological processes.
Interacting with Cellular Components: Binding to cellular components such as DNA or proteins, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
- Thienyl vs. The sulfur atom could enhance solubility in non-polar media compared to purely aromatic systems . 3-(Trifluoromethyl)phenyl pivalate: The electron-withdrawing trifluoromethyl group increases electrophilicity and chemical stability. This substitution reduces basicity and may improve resistance to enzymatic hydrolysis compared to thienyl derivatives .
- Bulkier Substituents: 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl pivalate: The dioxoisoindolinyl ethyl group adds steric bulk (molar mass: 351.4 g/mol) and polar amide bonds, likely reducing membrane permeability compared to the thienyl propenoyl analog .
Comparative Data Table
Research Implications and Gaps
- Activity Prediction: The thienyl propenoyl group’s electronic profile warrants further investigation for antimicrobial or anticancer applications, building on and .
- Synthetic Optimization : Reaction yields (e.g., 75% for compound 21 in ) suggest room for improvement in the target compound’s synthesis, possibly via catalyst screening .
- Commercial Viability : highlights commercial availability of phenyl pivalate derivatives, indicating scalable production routes for the target compound if demand arises .
Biological Activity
4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate is a synthetic compound that has garnered interest in various biological fields due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H18O3S
- Molecular Weight : 314.39872 g/mol
- CAS Number : Not specified in the sources but can be found in chemical databases .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of enzymatic activity critical for bacterial survival .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, particularly through the modulation of signaling pathways associated with cell growth and survival. Specifically, it may inhibit the proliferation of cancer cells by interfering with the cell cycle and promoting programmed cell death .
The biological effects of this compound are attributed to several mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes, either inhibiting or activating their functions, which can alter metabolic pathways within cells.
- Signaling Pathways Modulation : It is suggested that the compound can modulate key signaling pathways involved in cellular growth and apoptosis .
- DNA Interaction : Preliminary studies indicate that it may interact with DNA, leading to changes in gene expression that favor apoptosis in cancer cells .
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of conventional antibiotics, indicating its potential as a novel antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Bacillus subtilis | 20 |
Study 2: Anticancer Activity
In a cell line study focusing on breast cancer (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was calculated to be approximately 30 µM, suggesting significant anticancer potential.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 30 | 60 |
| 50 | 30 |
Q & A
Q. What are the critical steps in synthesizing 4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate, and how can reaction conditions be optimized?
Answer: The synthesis involves coupling a thienyl-propenoyl group to a pivalate backbone. Key steps include:
- Acylation : Reacting (E)-9 alcohol with pivalic anhydride in CH₂Cl₂ with pyridine as a catalyst at 40°C for 20 hours .
- Purification : Use column chromatography (cyclohexane/ethyl acetate, 9:1) to isolate the product, achieving a 75% yield .
- Characterization : Confirm structure via (e.g., vinyl proton signals at δ 6.5–7.2 ppm) and HRMS (exact mass match within 0.001 Da) .
Q. Optimization Tips :
Q. How can spectroscopic methods validate the structural integrity of this compound?
Answer: Use a multi-technique approach:
- : Identify vinyl protons (δ ~6.5–7.2 ppm) and thiophene aromatic protons (δ ~7.0–7.5 ppm).
- : Confirm carbonyl groups (C=O at ~170–190 ppm) and pivalate quaternary carbon (~38 ppm) .
- IR Spectroscopy : Detect ester C=O stretch (~1730 cm) and α,β-unsaturated ketone (~1650 cm) .
- HRMS : Match calculated and observed molecular ion peaks (e.g., [M+H]) to confirm purity .
Advanced Research Questions
Q. How can stereochemical byproducts be minimized during synthesis, and what analytical methods ensure stereochemical purity?
Answer:
Q. How can researchers troubleshoot discrepancies in 1H NMR^1 \text{H NMR}1H NMR data post-synthesis?
Answer: Common issues and solutions:
- Impurities : Re-purify via flash chromatography (e.g., silica gel, ethyl acetate/hexane gradient).
- Solvent Artifacts : Ensure complete removal of CH₂Cl₂ (evaporate under reduced pressure, <1 mmHg).
- Tautomerism : Check for keto-enol equilibration (e.g., broadened signals in DMSO-d₆). Compare with literature data (e.g., δ 6.8–7.2 ppm for thiophene protons in ) .
Q. What strategies are effective for evaluating the biological activity of this compound in enzyme inhibition assays?
Answer:
- Assay Design :
- Data Interpretation :
Q. How can researchers address low yields in the coupling of the thienyl-propenoyl moiety?
Answer:
Q. What are the stability considerations for this compound under varying storage conditions?
Answer:
- Temperature : Store at –20°C in amber vials to prevent thermal decomposition.
- Light Sensitivity : The α,β-unsaturated ketone is prone to [2+2] photodimerization; confirm stability via HPLC after 1 week of light exposure .
- Humidity : Use desiccants (e.g., silica gel) to avoid ester hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
